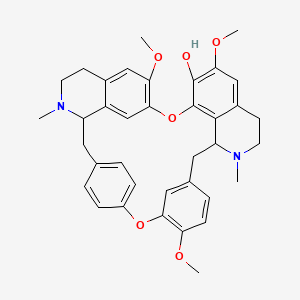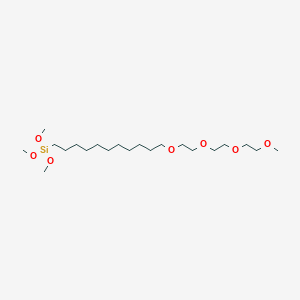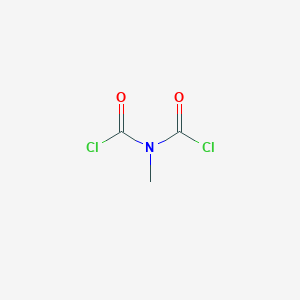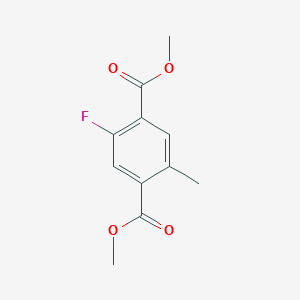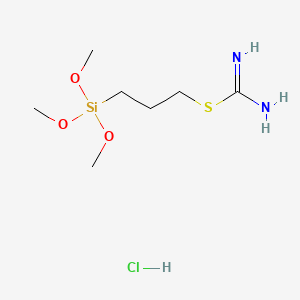![molecular formula C27H52ClNO6Si2 B8037972 N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)
N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 40% in ethanol, is an organosilicon compound widely used in various scientific research applications. This compound is a quaternary ammonium salt, which is known for its versatility in fields such as biochemistry, pharmacology, and materials science. The chemical formula for this compound is C27H52ClNO6Si2, and it is typically provided as a 40% solution in ethanol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves the reaction of styrylmethyl chloride with bis(triethoxysilylpropyl)amine in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, alcohols, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to prevent decomposition or unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted ammonium salts .
Applications De Recherche Scientifique
(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a chemical intermediate in the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules and surfaces for various biological assays.
Industry: The compound is used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of (STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged surfaces, such as cell membranes, leading to disruption of membrane integrity. The silane groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion and modification of surface properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(VINYLBENZYL)BIS(TRIETHOXYSILYL)PROPYLAMMONIUM CHLORIDE: Similar in structure but with a vinyl group instead of a styryl group.
(METHACRYLOYLOXYMETHYL)BIS(TRIETHOXYSILYL)PROPYLAMMONIUM CHLORIDE: Contains a methacryloyloxy group instead of a styryl group.
Uniqueness
(STYRYLMETHYL)BIS(TRIETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is unique due to its combination of a styryl group and triethoxysilylpropyl groups, which provide both reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
IUPAC Name |
N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO6Si2.ClH/c1-9-26(35(29-11-3,30-12-4)31-13-5)28(24-20-23-25-21-18-17-19-22-25)27(10-2)36(32-14-6,33-15-7)34-16-8;/h17-23,26-27H,9-16,24H2,1-8H3;1H/b23-20-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSNXSHFJGKMNF-QTXBERLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(N(CC=CC1=CC=CC=C1)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(N(C/C=C\C1=CC=CC=C1)C(CC)[Si](OCC)(OCC)OCC)[Si](OCC)(OCC)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52ClNO6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]propanoate;dihydrochloride](/img/structure/B8037903.png)
![Acetic acid;[4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate](/img/structure/B8037915.png)
![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/structure/B8037921.png)
![1-Benzyl-1-[[4-(trifluoromethyl)phenyl]methyl]hydrazine;dihydrochloride](/img/structure/B8037922.png)
![(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;dihydrochloride](/img/structure/B8037926.png)
![3-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B8037940.png)

